16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
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Overview
Description
16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid is a synthetic compound known for its unique structure and properties. It is often used in various scientific research applications due to its functional groups and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Mechanism of Action
Mode of Action
It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , suggesting it may interact with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein synthesis and related pathways.
Result of Action
Given its role in peptide synthesis , it may influence protein formation and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stable at room temperature , suggesting that it may maintain its efficacy under standard laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Chain Elongation: The protected amine is then subjected to a series of reactions to elongate the carbon chain. This often involves the use of Grignard reagents or other organometallic compounds to introduce additional carbon atoms.
Final Deprotection: The final step involves the removal of the Fmoc group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of protein-lipid interactions and membrane biology.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 16-(Fmoc-amino)-palmitic acid
- 16-(Fmoc-amino)-hexadecanoic acid
Uniqueness
16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a long aliphatic chain. This combination allows for versatile applications in both organic synthesis and biological studies, making it a valuable compound in various research fields.
Properties
IUPAC Name |
16-(9H-fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPWMJPTFWFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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